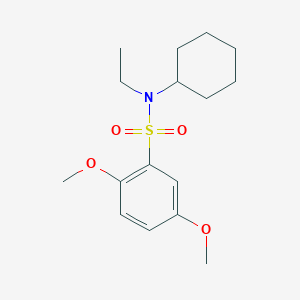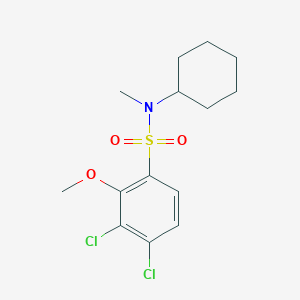![molecular formula C12H14N2O2S B279086 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)
1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole, also known as PMSF, is a chemical compound that is widely used in scientific research. It is a serine protease inhibitor that is commonly used to inhibit the activity of enzymes such as trypsin, chymotrypsin, and thrombin. PMSF is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Wirkmechanismus
1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole acts by irreversibly inhibiting the activity of serine proteases. It forms a covalent bond with the active site serine residue of the enzyme, thereby blocking its activity. This compound is particularly effective against trypsin, chymotrypsin, and thrombin, which are all serine proteases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of proteases in a variety of tissues, including the liver, pancreas, and brain. This compound has also been shown to inhibit the activity of enzymes involved in blood clotting, such as thrombin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole in lab experiments is that it is a relatively inexpensive reagent that is widely available. It is also effective at inhibiting the activity of a wide range of serine proteases. However, one limitation of using this compound is that it is a relatively non-specific inhibitor, and may also inhibit the activity of other enzymes that contain a serine residue in their active site.
Zukünftige Richtungen
There are a number of future directions for research involving 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole. One area of research could be to develop more specific inhibitors of serine proteases that do not have the non-specific inhibitory effects of this compound. Another area of research could be to investigate the physiological effects of this compound in more detail, particularly in relation to its effects on blood clotting and other physiological processes. Finally, this compound could be used as a tool in the development of new drugs for the treatment of diseases such as cancer, where the inhibition of proteases is an important therapeutic strategy.
Synthesemethoden
1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole can be synthesized by reacting 4-isopropylbenzenesulfonyl chloride with imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit the activity of enzymes such as trypsin, chymotrypsin, and thrombin. This compound is also used as a protein modification reagent to block the activity of proteases during protein purification and analysis.
Eigenschaften
Molekularformel |
C12H14N2O2S |
|---|---|
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
1-(4-propan-2-ylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C12H14N2O2S/c1-10(2)11-3-5-12(6-4-11)17(15,16)14-8-7-13-9-14/h3-10H,1-2H3 |
InChI-Schlüssel |
ROUJVDYIXNMXFE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


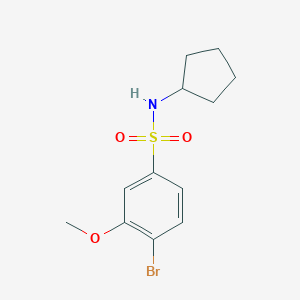
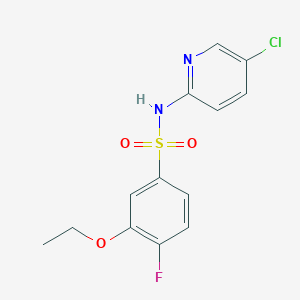
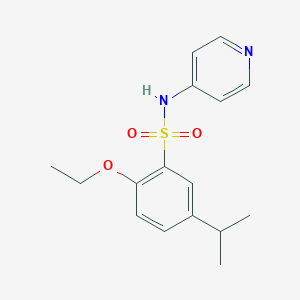
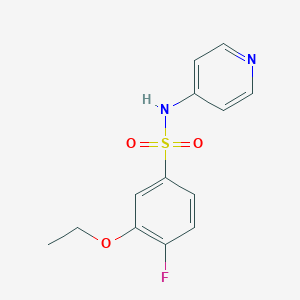
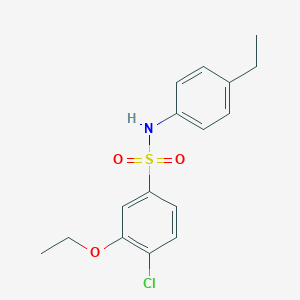
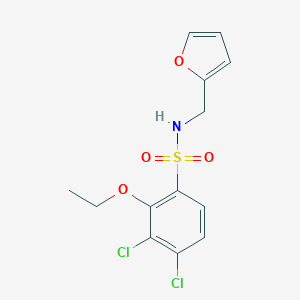
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)
![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)
